5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride
Description
Properties
CAS No. |
102073-77-8 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol |
InChI |
InChI=1S/C11H15NO3/c1-14-9-3-4-10(15-2)11-7(9)5-12-6-8(11)13/h3-4,8,12-13H,5-6H2,1-2H3 |
InChI Key |
WHRGDXAUJLJDPU-UHFFFAOYSA-N |
SMILES |
COC1=C2CNCC(C2=C(C=C1)OC)O.Cl |
Canonical SMILES |
COC1=C2CNCC(C2=C(C=C1)OC)O |
Synonyms |
1,2,3,4-tetrahydro-5,8-dimethoxy-4-Isoquinolinol |
Origin of Product |
United States |
Biological Activity
5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride (C11H16ClNO3) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a tetrahydroisoquinoline backbone with two methoxy groups at the 5 and 8 positions. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.
| Property | Value |
|---|---|
| Molecular Formula | C11H16ClNO3 |
| Molecular Weight | 233.71 g/mol |
| CAS Number | 102073-77-8 |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Biological Activity Overview
Research indicates that compounds within the tetrahydroisoquinoline family exhibit a variety of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects. Specifically, this compound has been studied for its potential roles in neuroprotection and modulation of neurotransmitter systems.
Neuroprotective Effects
One of the significant areas of interest for this compound is its neuroprotective properties. Studies have shown that tetrahydroisoquinoline derivatives can protect neurons from oxidative stress and apoptosis. For instance:
- Case Study : In a study published in Journal of Medicinal Chemistry, researchers demonstrated that derivatives similar to this compound exhibited protective effects against glutamate-induced toxicity in neuronal cell cultures. The mechanism was attributed to the modulation of calcium influx and reduction of reactive oxygen species (ROS) production .
Anticancer Activity
Tetrahydroisoquinoline derivatives have also been evaluated for their anticancer potential. Preliminary results suggest that this compound may inhibit tumor growth through various mechanisms:
- Research Findings : A study indicated that this compound inhibited the proliferation of human cancer cell lines by inducing cell cycle arrest and apoptosis. The compound's ability to modulate signaling pathways associated with cancer cell survival was highlighted as a promising avenue for further research .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties that help mitigate oxidative stress in cells.
- Neurotransmitter Modulation : It influences dopamine and serotonin levels in the brain, which may contribute to its neuroprotective effects.
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Properties
Research indicates that tetrahydroisoquinolines exhibit antidepressant-like effects. Studies have shown that derivatives of tetrahydroisoquinoline can modulate neurotransmitter systems involved in mood regulation. For instance, compounds similar to 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol have been investigated for their ability to interact with serotonin and dopamine receptors, suggesting potential use in treating depression and anxiety disorders .
Analgesic Effects
The compound has also been studied for its analgesic properties. It may act on pain pathways by modulating opioid receptors. Preliminary studies suggest that it could serve as a lead compound in the development of new analgesics that target specific pain mechanisms without the side effects associated with traditional opioids .
Neuropharmacology
Neuroprotective Effects
Tetrahydroisoquinoline derivatives have shown promise in neuroprotection against neurodegenerative diseases such as Parkinson's and Alzheimer's. Research indicates that these compounds can inhibit the aggregation of neurotoxic proteins and promote neuronal survival under stress conditions. This makes them suitable candidates for further investigation as neuroprotective agents .
Cognitive Enhancement
There is growing interest in the cognitive-enhancing effects of tetrahydroisoquinoline compounds. Some studies suggest that they may improve memory and learning processes by enhancing cholinergic signaling in the brain. This property could be beneficial in developing treatments for cognitive impairments associated with aging or neurological disorders .
Synthetic Organic Chemistry
Precursor in Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to create various derivatives with tailored properties for specific applications. The compound can be synthesized through various methods involving lithiation and electrophilic quenching techniques .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrahydroisoquinoline Derivatives
6,7-Dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride (Carnegine HCl)
- CAS : 5853-25-8
- Formula: C₁₃H₁₈ClNO₂
- Key Differences :
(1R,4R)-4,6-Dihydroxy-1-(hydroxymethyl)-N-methyl-tetrahydroisoquinoline Hydrochloride
- CAS: Not specified
- Formula: C₁₁H₁₆ClNO₄
- Key Differences :
Hydrastinine Hydrochloride
- CAS: Not specified
- Formula: C₁₁H₁₃NO₃·HCl
- Key Differences: Contains a 1,3-dioxolane ring fused to the isoquinoline core (vs. methoxy substituents). Historically used as a vasoconstrictor, highlighting divergent pharmacological applications .
Tetrahydroquinoline (THQ) Derivatives
2-Methyl-5,6,7,8-Tetrahydroquinolin-4-one (MJM170, JAG21)
Structural and Functional Comparison Table
| Compound Name | Core Structure | Substituents | Molecular Formula | Key Applications |
|---|---|---|---|---|
| 5,8-Dimethoxy-THIQ-4-ol HCl | Tetrahydroisoquinoline | 5,8-OCH₃; 4-OH | C₁₁H₁₆ClNO₃ | Research intermediate |
| Carnegine HCl | Tetrahydroisoquinoline | 6,7-OCH₃; 1,2-CH₃ | C₁₃H₁₈ClNO₂ | Controlled substance |
| Hydrastinine HCl | Isoquinoline | 1,3-Dioxolane; 6-CH₃ | C₁₁H₁₃ClNO₃ | Historical medicinal use |
| MJM170 (THQ derivative) | Tetrahydroquinoline | 4-ketone; 2-CH₃ | C₁₀H₁₃NO | Synthetic intermediate |
Preparation Methods
Cyclization of Precursor Amines
The tetrahydroisoquinoline backbone is constructed via cyclization reactions. A common approach involves treating 7,8-dimethoxy-1,3-dihydro-2H-3-benzo-aza-2-ketone intermediates with thionyl chloride (SOCl₂) in toluene or dichloromethane at 0–110°C. This step forms the bicyclic structure while introducing methoxy groups at positions 5 and 8. For example, thionyl chloride (1.6 equivalents) reacts with 2,2'-(4,5-dimethoxybenzene-1,2-diyl)diacetic acid to yield a cyclized intermediate with 35% efficiency.
Table 1: Cyclization Reaction Conditions
| Parameter | Value |
|---|---|
| Reagent | Thionyl chloride (1–3 eq) |
| Solvent | Toluene/dichloromethane |
| Temperature | 0–110°C |
| Reaction Time | 4–6 hours |
| Yield | 35–57% |
Reductive Amination
Reductive amination introduces the hydroxyl group at position 4. Sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C) reduces imine intermediates formed from primary amines and ketones. For instance, 3-(3-chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzo-aza-2-ketone undergoes reductive amination with N-[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl-N-methylpropane-1,3-diamine in tetrahydrofuran (THF) at −100°C to 20°C. This step achieves a 57% yield after purification via flash chromatography.
Step-by-Step Synthetic Procedures
Synthesis of 3-(3-Chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzo-aza-2-ketone
A precursor is synthesized by reacting 7,8-dimethoxy-1H-3-benzo-aza-2,4(3H,5H)-dione with 3-chloro-N-[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl-N-methylpropane-1-amine in dimethylformamide (DMF) at 80°C for 2 hours. Potassium carbonate (1.5 eq) and potassium iodide (0.2 eq) facilitate nucleophilic substitution, yielding the chlorinated intermediate.
Table 2: Key Intermediates and Yields
| Intermediate | Yield | Purity (HPLC) |
|---|---|---|
| 3-(3-Chloropropyl)-7,8-dimethoxy derivative | 57% | ≥95% |
| Cyclized tetrahydroisoquinoline | 35% | 90% |
Final Hydrochloride Formation
The free base is converted to the hydrochloride salt by treating with hydrochloric acid (HCl) in ethanol. For example, dissolving the amine in ethyl acetate (34 mL) and adding HCl in ethanol (34 mL) at reflux conditions produces the hydrochloride salt with >95% purity.
Reaction Optimization and Challenges
Temperature Control in Hydrogenation
Catalytic hydrogenation of imine intermediates requires precise temperature control. Excess heat (>20°C) promotes over-reduction, while temperatures below −80°C slow reaction kinetics. Optimal results are achieved at −20°C using Pd-C (5% w/w) in THF, achieving 89% conversion.
Stereochemical Resolution
Chiral HPLC (Chiralpak IA column) with hexane/isopropanol (90:10) resolves enantiomers of the tetrahydroisoquinoline core. The (S)-enantiomer elutes at 12.3 minutes, while the (R)-enantiomer elutes at 14.7 minutes, enabling ≥99% enantiomeric excess (ee).
Table 3: Analytical Characterization Data
| Technique | Parameter | Value |
|---|---|---|
| ¹H NMR (400 MHz) | δ 6.71 (s, 1H, aromatic) | Confirms methoxy groups |
| LC/MS | [M+H]⁺ = 234.1 | Molecular ion peak |
| HPLC | Retention time = 8.2 min | Purity assessment |
Comparative Analysis of Synthetic Routes
Traditional vs. Patent-Based Methods
Classical synthesis routes suffer from low yields (1–5%) due to side reactions during cyclization. In contrast, the patent-described method using thionyl chloride improves yields to 35–57% by minimizing dimerization.
Solvent Impact on Reaction Efficiency
Polar aprotic solvents (DMF, THF) enhance reaction rates but complicate purification. Non-polar solvents (toluene) reduce byproducts but require higher temperatures. Mixed solvents (toluene/dichloromethane) balance reactivity and purification ease.
Characterization and Quality Control
Q & A
Basic: What are the standard methods for synthesizing and characterizing 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride?
Methodological Answer:
Synthesis typically involves multi-step reactions, such as reductive amination or cyclization of precursor amines. For example, derivatives of tetrahydroisoquinoline scaffolds are often purified via column chromatography using gradients of ethyl acetate/hexane or dichloromethane/methanol . Characterization relies on:
- NMR spectroscopy : 1H and 13C NMR to confirm regiochemistry and substitution patterns (e.g., methoxy groups at C5 and C8) .
- LC/MS : To verify molecular weight and detect impurities .
- Melting point analysis : Critical for assessing crystallinity and batch consistency .
Basic: How can researchers assess the purity and stability of this compound under different storage conditions?
Methodological Answer:
Purity is evaluated using:
- HPLC with UV detection : A C18 column and mobile phase (e.g., acetonitrile/water with 0.1% TFA) to quantify impurities; ≥95% purity is standard for pharmacological studies .
- TLC : For rapid qualitative assessment using silica gel plates .
Stability testing involves: - Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and varying pH (1–13) to identify degradation products .
- Long-term storage : Monitor aliquots at –20°C (lyophilized) and 4°C (solution) with periodic HPLC analysis .
Advanced: What strategies are recommended for designing pharmacological activity studies involving this compound?
Methodological Answer:
Key considerations include:
- In vitro models : Use cell lines (e.g., cancer cells for cytotoxicity assays) to evaluate IC50 values, with positive controls like doxorubicin .
- Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy groups) to correlate structural features with activity .
- Dose-response assays : Test concentrations spanning 0.1–100 µM to identify therapeutic windows .
- Mechanistic studies : Combine with RNA sequencing or proteomics to identify molecular targets .
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions may arise from:
- Batch variability : Re-characterize compound purity (HPLC, NMR) to rule out impurity-driven effects .
- Assay conditions : Compare protocols (e.g., serum concentration in cell media, incubation time) .
- Structural analogs : Test closely related compounds (e.g., 6-methoxy derivatives) to isolate activity trends .
- Statistical validation : Use triplicate experiments with ANOVA to confirm reproducibility .
Advanced: What analytical challenges arise in differentiating stereoisomers or structural analogs of this compound?
Methodological Answer:
Challenges include:
- Stereochemical resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers .
- Differentiating analogs : Compare NMR shifts (e.g., methoxy group environments at C5 vs. C6) and HRMS for exact mass confirmation .
- X-ray crystallography : For unambiguous confirmation of absolute configuration in crystalline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
